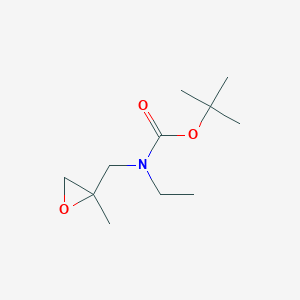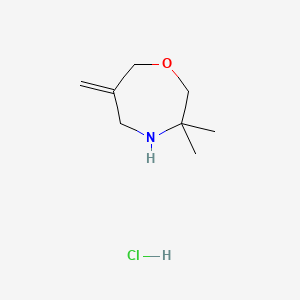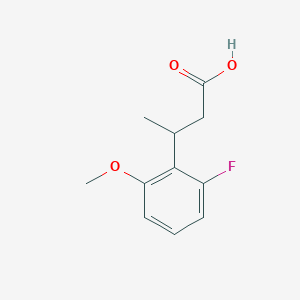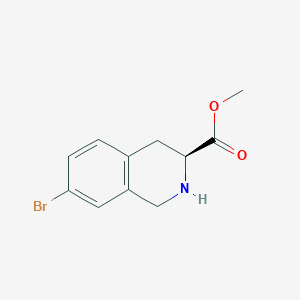
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbon dioxide and amines. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and TBAI. This method offers mild reaction conditions and short reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and various amines. The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with an alkoxide or an amine can produce different carbamate derivatives .
Scientific Research Applications
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamoylating agent, modifying proteins and other biomolecules through the formation of carbamate esters. This modification can alter the function and activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl(2-oxoethyl)carbamate
- Tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
- Tert-butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
Tert-butyl ethyl((2-methyloxiran-2-yl)methyl)carbamate is unique due to its specific molecular structure, which provides a distinct blend of reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and modifications .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-6-12(7-11(5)8-14-11)9(13)15-10(2,3)4/h6-8H2,1-5H3 |
InChI Key |
WOLODJBSPPDNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1(CO1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)








